Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS: 1285359-02-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,2,2-trifluoroethylamine substituent at the 3-position. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and bromodomain-targeting agents . Its structural flexibility allows for modifications at both the amino and carbamate positions, enabling tailored physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-9(7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGFEHBGHHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Imine Formation : The reaction is typically conducted in toluene or dichloromethane (DCM) with a catalytic amount of diisopropylethylamine (DIPEA) to facilitate Schiff base formation.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)3) in DCM or methanol at room temperature selectively reduces the imine without affecting the Boc group.
- Yield : Analogous reductions of trifluoromethylated imines report yields of 70–85%.
Mechanistic Insight : The electron-withdrawing trifluoroethyl group stabilizes the imine intermediate, enhancing reaction kinetics. Steric hindrance from the Boc group necessitates prolonged reaction times (12–24 h).
Alkylation of Tert-Butyl 3-Aminopiperidine-1-carboxylate
Direct alkylation of tert-butyl 3-aminopiperidine-1-carboxylate (3) with 2,2,2-trifluoroethyl halides (4, X = Br, I) offers a straightforward route.
Key Considerations
- Base Selection : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in acetonitrile or DMF promotes nucleophilic substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the amine and halide but may necessitate elevated temperatures (50–80°C).
- Challenges : Low reactivity of trifluoroethyl halides often results in moderate yields (50–65%). Microwave-assisted synthesis has been explored to enhance efficiency.
Side Reactions : Competing elimination pathways generate undesired alkenes, particularly with bulky bases like DBU.
Mitsunobu Reaction with Trifluoroethanol
The Mitsunobu reaction enables coupling of tert-butyl 3-aminopiperidine-1-carboxylate (3) with 2,2,2-trifluoroethanol (5) to install the trifluoroethylamino group.
Protocol
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0°C to room temperature.
- Yield : Reported yields for analogous Mitsunobu reactions with fluorinated alcohols range from 60–75%.
Limitations : The reaction requires anhydrous conditions and stoichiometric amounts of DEAD/TPP, increasing cost and purification complexity.
Cyclization of Acyclic Precursors
Constructing the piperidine ring de novo with pre-installed substituents provides an alternative pathway.
Nitroalkene Cyclization
A nitroalkene intermediate (6), derived from Michael addition of 2,2,2-trifluoroethylamine to trans-3-nitropropenoate, undergoes hydrogenation to form the piperidine ring.
Steps :
- Michael Addition : Nitroalkene (6) reacts with tert-butyl acrylate in toluene/DIPEA to form a nitroester.
- Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, triggering cyclization.
Advantages : High diastereoselectivity (>95%) and yields up to 80%.
Ugi Multicomponent Reaction
A four-component Ugi reaction involving:
- An aldehyde (7)
- 2,2,2-Trifluoroethyl isocyanide (8)
- tert-Butyl carbamate (9)
- Carboxylic acid (10)
generates a peptidic intermediate that cyclizes to the target compound under acidic conditions.
Optimization : Trifluoroacetic acid (TFA) in DCM cleaves temporary protecting groups and facilitates cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 70–85 | >95 | High selectivity, mild conditions | Requires ketone precursor |
| Alkylation | 50–65 | 85–90 | Simple reagents | Low halide reactivity |
| Mitsunobu | 60–75 | 90–95 | No racemization | Costly reagents |
| Nitroalkene Cyclization | 75–80 | >98 | High diastereoselectivity | Multi-step synthesis |
| Ugi Reaction | 65–70 | 85–90 | Convergent synthesis | Complex purification |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
- Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS: 1146289-88-4) Key Difference: The trifluoroethylamino group is located at the 4-position instead of the 3-position. For example, the 4-substituted analog may exhibit altered binding affinity in enzyme assays due to spatial orientation differences .
Substituent Variations
- Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4) Key Difference: A methanesulfonamide group replaces the trifluoroethylamino moiety. However, the absence of fluorine reduces lipophilicity compared to the trifluoroethyl analog .
- Tert-butyl 3,3-difluoropiperidine-1-carboxylate (CAS: 911634-75-8) Key Difference: Two fluorine atoms are directly attached to the piperidine ring at the 3-position. Impact: Fluorination at the ring increases metabolic stability and electron-withdrawing effects, which may alter ring conformation and pKa of adjacent amino groups .
Aromatic and Heterocyclic Derivatives
- Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate Key Difference: A trifluoromethylphenyl group replaces the trifluoroethylamino substituent.
- Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0) Key Difference: A non-fluorinated ethylamine group is present. Impact: Reduced electronegativity and lipophilicity compared to the trifluoroethyl analog, which may lower membrane permeability .
Comparative Data Table
Biological Activity
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate (CAS Number: 1285359-02-5) is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 282.31 g/mol
- IUPAC Name : this compound
The presence of the trifluoroethyl group enhances the compound's lipophilicity and alters its interaction with biological targets, which is crucial for its pharmacological properties .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions to ensure high yield and purity. This process can be scaled up for industrial production using automated reactors and stringent quality control measures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group contributes to enhanced binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This makes it a valuable candidate for modulating enzyme activity and influencing protein-ligand interactions .
Enzyme Inhibition
Research indicates that compounds containing trifluoroethyl groups can significantly enhance inhibitory activity against various enzymes. For example, studies have shown that similar compounds can inhibit reverse transcriptase enzymes effectively by lowering the pKa of cyclic carbamates through key interactions with protein structures .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation and promote apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, this compound may exhibit neuropharmacological effects. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that a related compound with a trifluoroethyl group significantly inhibited serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound could exhibit similar or enhanced activity in serotonergic pathways .
- Anticancer Activity : In a series of experiments involving human cancer cell lines, this compound was found to reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition; anticancer properties |
| Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | Structure | Similar mechanisms; potential neuropharmacological effects |
Q & A
Q. Key Considerations :
- Solvent choice impacts reaction kinetics and yield.
- Boc protection requires anhydrous conditions to prevent premature deprotection .
Advanced: How can reaction conditions be optimized to enhance trifluoroethylamine incorporation?
Methodological Answer:
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of the trifluoroethylamine group compared to DCM .
- Base selection : Stronger bases like DBU (1,8-diazabicycloundec-7-ene) can accelerate coupling efficiency .
- Temperature control : Elevated temperatures (40–60°C) may reduce steric hindrance during amine coupling .
- Computational modeling : Density Functional Theory (DFT) calculations predict steric/electronic effects of the trifluoroethyl group on transition states .
Q. Example Workflow :
Confirm compound identity/purity (NMR, MS).
Test solubility in assay buffers (dynamic light scattering).
Validate target engagement via SPR (e.g., Kd = 10–100 nM range).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Emergency measures : Eyewash stations and showers must be accessible. In case of exposure, rinse with water for 15 minutes and seek medical attention .
Q. Risk Mitigation Table :
| Hazard | Precaution | Reference |
|---|---|---|
| Irritant (eyes/skin) | Wear face shields and gloves | |
| Flammable solvents | Avoid open flames; store in flammables cabinet |
Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier (BBB) penetration .
- ADMET Prediction : Tools like SwissADME estimate absorption (%HIA), cytochrome P450 interactions, and toxicity (e.g., Ames test predictions) .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes with hydrophobic active sites accommodating the trifluoroethyl group) .
Q. Example Computational Data :
| Property | Predicted Value | Relevance to PK |
|---|---|---|
| logP | 2.5–3.0 | Moderate lipophilicity |
| Plasma Protein Binding | 85–90% | High retention |
| CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) | Reduced drug-drug interactions |
Basic: What are the compound’s key physicochemical properties?
Methodological Answer:
- Physical State : Typically a light yellow solid at room temperature .
- Solubility : Sparingly soluble in water; soluble in DCM, DMSO, and methanol .
- Stability : Stable under inert atmospheres (N₂/Ar) but hydrolyzes under strong acidic/basic conditions .
Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Analog Synthesis : Replace the trifluoroethyl group with methyl, ethyl, or difluoroethyl groups to assess fluorine’s role .
- Bioisosteric Replacement : Substitute the piperidine ring with pyrrolidine or morpholine to evaluate ring size effects .
- Activity Cliffs : Compare IC₅₀ values of analogs to identify critical substituents (e.g., trifluoroethyl vs. chlorobenzyl groups) .
Q. Example SAR Table :
| Analog Structure | Key Modification | IC₅₀ (Target Enzyme) |
|---|---|---|
| Trifluoroethylamine | Original compound | 50 nM |
| Difluoroethylamine | Reduced fluorine | 200 nM |
| Chlorobenzyl | Aromatic substitution | 150 nM |
Basic: How is the compound purified post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Centrifugation : Remove insoluble by-products in polar solvents .
Advanced: What strategies resolve low yields in Boc deprotection steps?
Methodological Answer:
Q. Yield Optimization Table :
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| TFA, 25°C | 60% | — |
| HCl/dioxane, 0°C | — | 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
